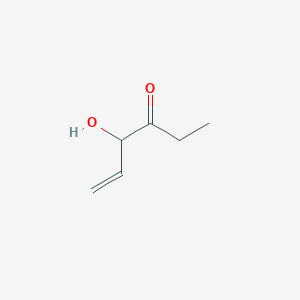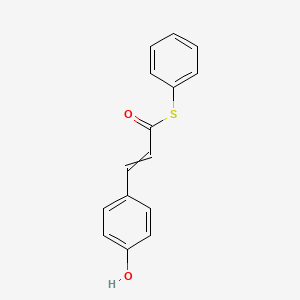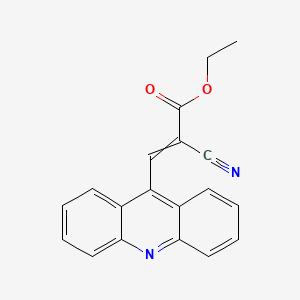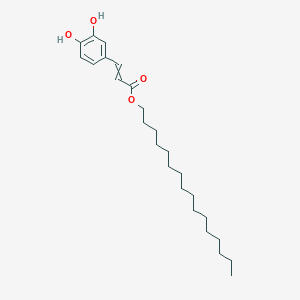![molecular formula C20H26N2O2 B14257449 Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- CAS No. 355392-50-6](/img/structure/B14257449.png)
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- is an organic compound with a complex structure that includes an amide group, an amino group, and a phenoxy group
Méthodes De Préparation
The synthesis of Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Applications De Recherche Scientifique
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has shown that derivatives of this compound may have pharmacological properties, such as inhibiting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mécanisme D'action
The mechanism of action of Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as the Na(+)/Ca(2+) exchanger (NCX3), by binding to specific sites on the enzyme. This inhibition can lead to changes in cellular calcium homeostasis, which may have various physiological and pathological effects .
Comparaison Avec Des Composés Similaires
Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]- can be compared with other similar compounds, such as:
5-Amino-2-chloro-4-fluoro-N-[methyl(1-methylethyl)amino]sulfonyl]benzamide: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Amino-N-butyl-2-[4-ethoxyphenoxy]benzamide: This derivative has an ethoxy group instead of a methylethyl group, which may affect its reactivity and applications.
Propriétés
Numéro CAS |
355392-50-6 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-amino-N-butyl-2-(4-propan-2-ylphenoxy)benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-5-12-22-20(23)18-13-16(21)8-11-19(18)24-17-9-6-15(7-10-17)14(2)3/h6-11,13-14H,4-5,12,21H2,1-3H3,(H,22,23) |
Clé InChI |
HJVBXCXHMGBIRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)


![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)

![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
